2-(4-Fluoro-3-methylbenzoyl)benzoic acid CAS 321687-05-2 properties
2-(4-Fluoro-3-methylbenzoyl)benzoic acid CAS 321687-05-2 properties
A Critical Intermediate for Fluorinated Polycyclic Scaffolds
Executive Summary
2-(4-Fluoro-3-methylbenzoyl)benzoic acid (CAS 321687-05-2) serves as a pivotal electrophilic building block in the synthesis of fluorinated anthraquinones and complex heterocyclic active pharmaceutical ingredients (APIs).[1] As a benzophenone derivative bearing a carboxylic acid moiety, it offers dual functionality: the keto-linker allows for nucleophilic addition or reduction, while the carboxylic acid facilitates cyclization or amidation.
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via Friedel-Crafts acylation, its regiochemical behavior, and its downstream utility in drug development—particularly for kinase inhibitors and polycyclic aromatic hydrocarbons (PAHs) where fluorine substitution modulates metabolic stability.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound is characterized by a benzophenone core where one phenyl ring is substituted with an ortho-carboxylic acid (derived from phthalic anhydride) and the other bears a fluorine atom at the para position and a methyl group at the meta position relative to the carbonyl bridge.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2-(4-Fluoro-3-methylbenzoyl)benzoic acid |
| CAS Number | 321687-05-2 |
| Molecular Formula | C₁₅H₁₁FO₃ |
| Molecular Weight | 258.25 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 164°C – 168°C (Typical) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Calc.) | ~3.8 (Carboxylic acid) |
| LogP (Calc.) | 2.8 – 3.1 |
| H-Bond Donors/Acceptors | 1 / 3 |
Synthetic Methodology
The industrial and laboratory-scale preparation of CAS 321687-05-2 relies on the Friedel-Crafts acylation of 2-fluorotoluene with phthalic anhydride. This reaction is sensitive to Lewis acid stoichiometry and temperature control to ensure regioselectivity.
3.1. Reaction Mechanism & Regiochemistry
The reaction involves the formation of an acylium ion from phthalic anhydride and Aluminum Chloride (
-
Substrate: 1-Fluoro-2-methylbenzene (2-Fluorotoluene).
-
Directing Effects: The methyl group is an ortho, para-activator. The fluorine atom is an ortho, para-director but deactivating.
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Steric Control: Attack ortho to the methyl group is sterically hindered. Attack para to the methyl group (position 5) competes with attack para to the fluorine (position 4). Under thermodynamic control, the 4-fluoro-3-methylbenzoyl isomer (attack at C4) is often favored or isolated via fractional crystallization.
3.2. Experimental Protocol (Bench Scale)
Reagents:
-
Phthalic Anhydride (1.0 eq)
-
2-Fluorotoluene (1.2 eq)
-
Aluminum Chloride (
, anhydrous, 2.2 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Activation: In a flame-dried 3-neck flask under
, suspend in DCE. Cool to 0°C. -
Addition: Add phthalic anhydride portion-wise. The mixture will solubilize as the acylium complex forms.
-
Coupling: Add 2-fluorotoluene dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Evolution of HCl gas indicates reaction progress.
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Quenching: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to hydrolyze the aluminum complex.
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Isolation: Extract with Ethyl Acetate. Wash the organic phase with brine.
-
Purification: The crude product is often a mixture of isomers. Recrystallize from Toluene/Heptane or Acetic Acid to isolate the target 2-(4-Fluoro-3-methylbenzoyl)benzoic acid.
3.3. Synthetic Pathway Visualization
Figure 1: Synthesis pathway from commodity starting materials to the target acid and potential downstream cyclization.
Downstream Applications in Drug Discovery
This compound is not merely an end-product but a versatile scaffold intermediate . Its primary utility lies in two domains:
4.1. Precursor to Fluorinated Anthraquinones
Acid-catalyzed cyclization (using Polyphosphoric acid or Fuming
-
Utility: Anthraquinones are privileged structures in oncology (intercalating agents like Doxorubicin analogs). The introduction of fluorine enhances metabolic stability by blocking the C2 position from oxidative metabolism (P450 oxidation).
4.2. Fragment for Kinase Inhibitors
The 4-fluoro-3-methylphenyl moiety is a common pharmacophore in kinase inhibitors (e.g., p38 MAP kinase or EGFR inhibitors).
-
Mechanism: The carboxylic acid group can be converted to an amide or ester to link this lipophilic "tail" to a hinge-binding motif (e.g., aminopyridine).
-
Bioisosterism: The fluorine atom mimics a hydrogen in size but drastically alters the electronic properties of the ring, often increasing potency through improved hydrophobic interactions within the enzyme pocket.
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate for pharmaceutical use, a robust QC workflow is required.
Table 2: Analytical Expectations
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 13.0 (s, 1H): Carboxylic acid proton.δ 7.0–8.0 (m, 7H): Aromatic region. Look for specific splitting of the fluoro-phenyl ring (d, J~8-10Hz due to H-F coupling).δ 2.3 (s, 3H): Methyl group singlet. |
| ¹⁹F NMR | δ -110 to -120 ppm: Single peak (multiplet due to proton coupling if undecomposed). |
| HPLC (Reverse Phase) | Column: C18 (e.g., Agilent Zorbax).Mobile Phase: ACN:Water (0.1% TFA) gradient.Retention: Mid-eluting due to moderate lipophilicity (LogP ~3). |
| Mass Spectrometry | ESI(-): [M-H]⁻ peak at m/z 257.2.ESI(+): [M+H]⁺ peak at m/z 259.2. |
5.1. Quality Control Decision Tree
Figure 2: Quality control workflow emphasizing isomer detection, critical for Friedel-Crafts products.
Handling & Safety (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic—protect from moisture to prevent acid clumping.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during transfer to avoid dust inhalation.
References
- Friedel-Crafts Acylation Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
- Synthesis of Fluorinated Benzoylbenzoic Acids:Journal of Fluorine Chemistry, "Regioselective acylation of fluorotoluenes," Vol 126, 2005. (General reference for regiochemistry in fluoro-toluene systems).
-
Application in Anthraquinone Synthesis: Organic Syntheses, Coll. Vol. 1, p. 353 (1941); Vol. 4, p. 8 (1925).
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Kinase Inhibitor Scaffolds: Zhang, J., et al. "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2009.
-
Compound Data Source: PubChem Compound Summary for CID 13649537 (Related Isomer Structure Validation).
